molecular formula C6H10ClNO B2691453 1-(Chloromethyl)piperidin-2-one CAS No. 68116-79-0

1-(Chloromethyl)piperidin-2-one

Cat. No. B2691453
CAS RN: 68116-79-0
M. Wt: 147.6
InChI Key: WAFMOUFRJOGUMW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)piperidin-2-one is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of piperidines .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)piperidin-2-one is C6H10ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “1-(Chloromethyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives, including “1-(Chloromethyl)piperidin-2-one”, are being utilized in different ways as anticancer agents . They have shown promising results in vitro and in vivo against various types of cancers .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

The piperidine nucleus has been found to be effective in the development of antimalarial drugs . These compounds can disrupt the life cycle of the malaria parasite, providing a potential treatment option .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections .

Antihypertensive and Anti-inflammatory Applications

Piperidine derivatives are being used as antihypertensive and anti-inflammatory agents . They can help reduce blood pressure and inflammation, providing potential benefits in the treatment of conditions like hypertension and arthritis .

Future Directions

Piperidines, including 1-(Chloromethyl)piperidin-2-one, continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(chloromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-5-8-4-2-1-3-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMOUFRJOGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)piperidin-2-one

Synthesis routes and methods

Procedure details

The title compound is prepared in accordance with the procedures set forth in Moreira, R. et al., Tet. Lett. , (1994), 35, 7107–7110. Thus, a mixture of 2-piperidinone (1.0 g, 10.09 mmol) and paraformaldehyde (500 mg) is refluxed in anhydrous THF (30 mL) and chlorotrimethylsilane (30 mL) overnight under N2. Concentrate the solvent under vacuum to give N-(chloromethyl)-2-piperidone as an oil (1.30 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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